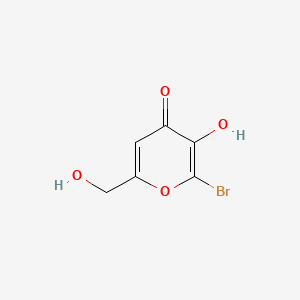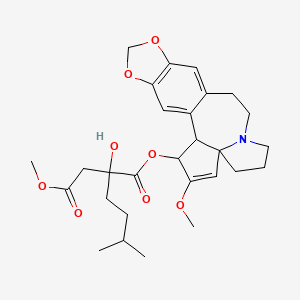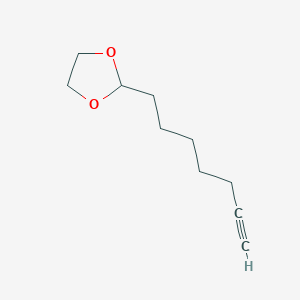
2-(6-Heptynyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-heptynyl)-1,3-dioxolane is a member of the class of dioxolanes that is 1,3-dioxolane substituted at position 2 by a 6-heptynyl group. It is a dioxolane, a cyclic acetal and a terminal acetylenic compound. It derives from a hydride of a 1,3-dioxolane.
Aplicaciones Científicas De Investigación
Synthesis Processes
- 2-heptyl-1,3-dioxolane can be synthesized from n-octylaldehyde and ethylene glycol using Fe2(SO4)3/SiO2 as a catalyst, with a yield over 92% under optimized conditions (Sheng, 2007).
Applications in Liquid Crystals
- 1,3-dioxolane-terminated liquid crystals, synthesized from 4-alkylcyclohexanecarboxylic acids, show enhanced dielectric anisotropy and birefringence. These liquid crystals can be used in displays, offering lower threshold voltage and higher birefringence (Chen et al., 2015).
Enzyme-Mediated Preparation for Optically Active Compounds
- Enzymatic reactions have been utilized to prepare optically active 1,2-diols bearing long chains, with high enantioselectivity. This process is significant for synthesizing biologically active compounds with chiral long aliphatic parts (Shimojo, Matsumoto, Hatanaka, 2000).
Green Synthesis and Biological Applications
- Green synthesis of 1,3-dioxolanes has been explored, using condensation of diols and carbonyl compounds. These compounds are part of various organic molecules and have applications in biological and industrial fields (Besbes, 2020).
Synthesis of Disubstituted Compounds
- The interaction of 1,3-dioxolane with primary aromatic amines has been studied for the synthesis of disubstituted compounds. These compounds have potential applications in various fields, including microbiological activities (Yunnikova, Ésenbaeva, Akentieva, 2019).
Application in Peptide Analogues
- 1,3-dioxolane derivatives have been used in the synthesis of ketomethylene analogues of peptides. This involves specific reactions with Grignard reagents and provides a pathway for developing peptide-based therapeutic agents (Johnson, Miller, 2009).
Fuel Additives and Solvents
- 2,3-Butanediol can be dehydrated to form dioxolane mixtures, which have applications as sustainable gasoline blending components, diesel oxygenates, and industrial solvents. The dioxolane mixture showed an anti-knock index comparable to high-octane gasoline (Harvey, Merriman, Quintana, 2016).
Propiedades
Nombre del producto |
2-(6-Heptynyl)-1,3-dioxolane |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
2-hept-6-ynyl-1,3-dioxolane |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-5-6-7-10-11-8-9-12-10/h1,10H,3-9H2 |
Clave InChI |
WVBSSCMKXLECHD-UHFFFAOYSA-N |
SMILES canónico |
C#CCCCCCC1OCCO1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



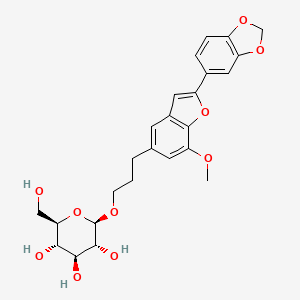
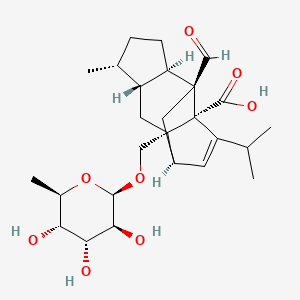
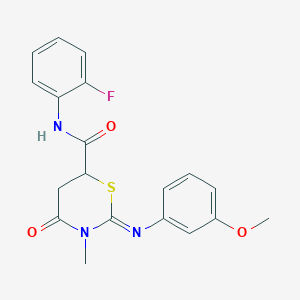
![N-tert-butyl-2-(2-furanyl)-2-[[2-[5-(5-methyl-2-furanyl)-2-tetrazolyl]-1-oxoethyl]-(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B1200224.png)
![1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(phenylmethyl)-1-(3-pyridinylmethyl)urea](/img/structure/B1200225.png)
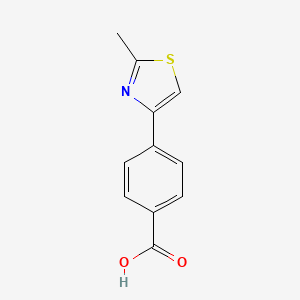
![3-[3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1200227.png)
![1-(1,3-Benzodioxol-5-yl)-2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)ethanol](/img/structure/B1200229.png)
![4-Chlorobenzoic acid 2-(2-amino-3-cyano-1-pyrrolo[3,2-b]quinoxalinyl)ethyl ester](/img/structure/B1200231.png)
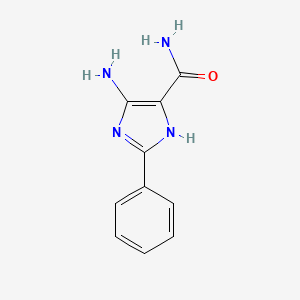
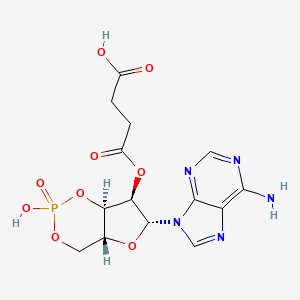
![7-Oxabicyclo[4.1.0]hept-3-ene](/img/structure/B1200238.png)
